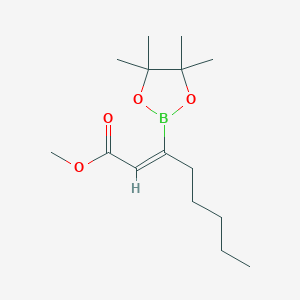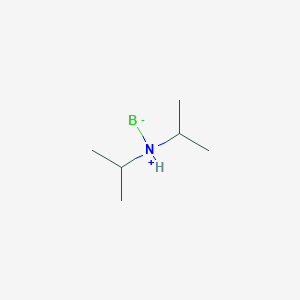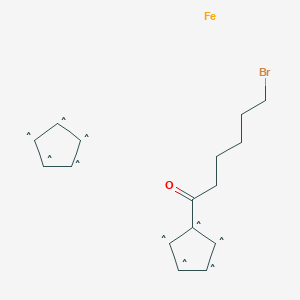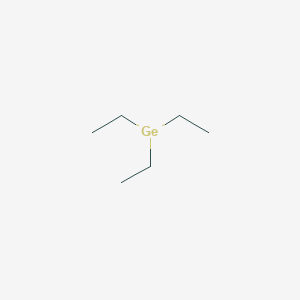
hydroxy(trimethyl)azanium;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxy(trimethyl)azanium;dihydrate can be synthesized through several methods. One common approach involves the reaction of trimethylamine with formaldehyde and hydrogen peroxide. The reaction typically occurs under mild conditions, with the formation of the quaternary ammonium compound facilitated by the presence of water.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chemical reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation processes to obtain the dihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy(trimethyl)azanium;dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo compounds, while reduction can produce amines. Substitution reactions can result in a variety of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxy(trimethyl)azanium;dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of hydroxy(trimethyl)azanium;dihydrate involves its interaction with molecular targets through electrostatic and hydrogen bonding interactions. The positively charged nitrogen atom can interact with negatively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, further influencing their function.
Vergleich Mit ähnlichen Verbindungen
Hydroxy(trimethyl)azanium;dihydrate can be compared with other quaternary ammonium compounds, such as:
Tetramethylammonium hydroxide: Similar in structure but lacks the hydroxyl group.
Benzyltrimethylammonium hydroxide: Contains a benzyl group instead of a hydroxyl group.
Choline: A naturally occurring compound with a similar structure but different biological functions.
The uniqueness of this compound lies in its combination of a quaternary ammonium structure with a hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C3H14NO3+ |
|---|---|
Molekulargewicht |
112.15 g/mol |
IUPAC-Name |
hydroxy(trimethyl)azanium;dihydrate |
InChI |
InChI=1S/C3H10NO.2H2O/c1-4(2,3)5;;/h5H,1-3H3;2*1H2/q+1;; |
InChI-Schlüssel |
SPGQQIDULCULKU-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


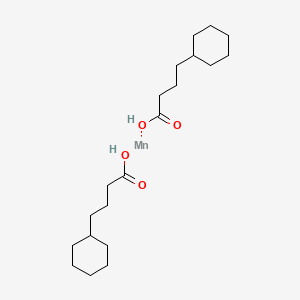
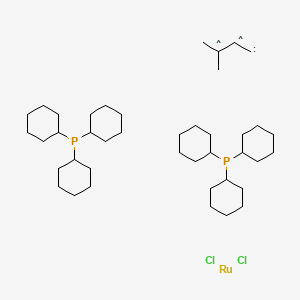
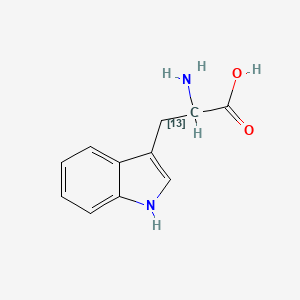
![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (R)-4-methylbenzenesulfinate](/img/structure/B15088943.png)
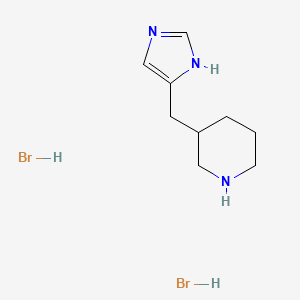
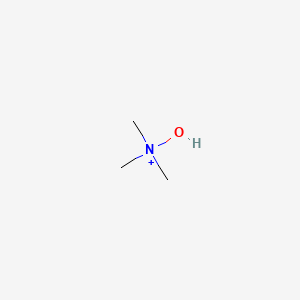

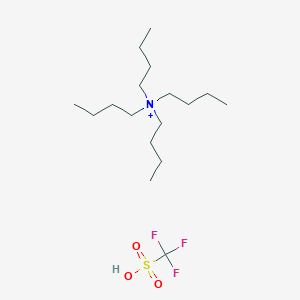
![2-[(3-hexadecoxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B15088991.png)
